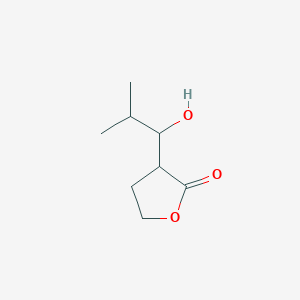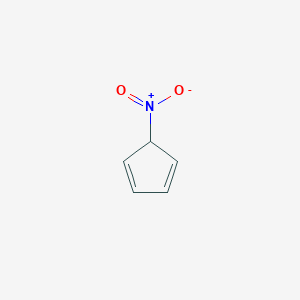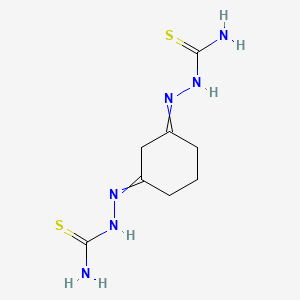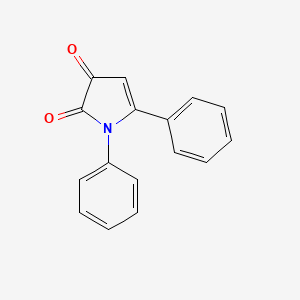
3-(1-Hydroxy-2-methylpropyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxy-2-methylpropyl)oxolan-2-one is an organic compound with the molecular formula C7H12O3 It is a lactone, specifically a derivative of oxolan-2-one, and features a hydroxy group and a methyl group attached to the oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-methylpropyl)oxolan-2-one typically involves the cyclization of hydroxy acids or the lactonization of hydroxy esters. One common method is the reaction of 3-hydroxy-2-methylpropanoic acid with an acid catalyst to promote cyclization, forming the lactone ring. The reaction conditions often include heating the mixture to facilitate the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the cyclization process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
3-(1-Hydroxy-2-methylpropyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
3-(1-Hydroxy-2-methylpropyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 3-(1-Hydroxy-2-methylpropyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a precursor for the synthesis of bioactive molecules, which can interact with enzymes, receptors, or other cellular components to exert their effects.
相似化合物的比较
Similar Compounds
γ-Butyrolactone: A structurally similar lactone with a four-membered ring.
δ-Valerolactone: Another lactone with a five-membered ring, similar to oxolan-2-one.
3-Hydroxy-4-methylpentanoic acid: A hydroxy acid that can undergo cyclization to form a lactone.
Uniqueness
3-(1-Hydroxy-2-methylpropyl)oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
61097-29-8 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
3-(1-hydroxy-2-methylpropyl)oxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)6-3-4-11-8(6)10/h5-7,9H,3-4H2,1-2H3 |
InChI 键 |
LOKKIQIWHLZCLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1CCOC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)

![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)


![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)


